Acetamide, N-[3-(4-piperidinyl)phenyl]-
Overview
Description
Acetamide, N-[3-(4-piperidinyl)phenyl]- is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like dihydrofolate reductase (dhfr) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to affect pathways involving enzymes like dhfr . The downstream effects of these interactions could potentially lead to changes in cellular processes, but more research is needed to confirm this.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to inhibit the activity of their target enzymes, leading to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(4-piperidinyl)phenyl]- typically involves the reaction of 4-piperidone with aniline derivatives under specific conditions. One common method includes the use of acetic anhydride as a reagent to introduce the acetamide group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[3-(4-piperidinyl)phenyl]- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(4-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Scientific Research Applications
Acetamide, N-[3-(4-piperidinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Piperidinyl)acetamide: Shares the piperidine and acetamide moieties but lacks the phenyl group.
Phenylacetamide: Contains the phenyl and acetamide groups but lacks the piperidine ring.
Piperidine derivatives: Various compounds with a piperidine ring attached to different functional groups.
Uniqueness
Acetamide, N-[3-(4-piperidinyl)phenyl]- is unique due to the combination of the piperidine ring, phenyl group, and acetamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHJBHFVGHXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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